Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate
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Overview
Description
Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a potassium ion and a (E)-3-(3-methoxyphenyl)prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate typically involves the reaction of 3-methoxybenzaldehyde with potassium hydroxide in the presence of a suitable solvent. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-methoxybenzoic acid or 3-methoxybenzaldehyde
Reduction: 3-methoxyphenylpropanol or 3-methoxyphenylpropane
Substitution: Various substituted phenylpropanoates
Scientific Research Applications
Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to trigger intracellular signaling cascades.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Potassium cinnamate: Similar structure but lacks the methoxy group.
Potassium 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with the methoxy group in a different position.
Potassium 3-(3,4-dimethoxyphenyl)prop-2-enoate: Contains an additional methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.K/c1-13-9-4-2-3-8(7-9)5-6-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b6-5+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKVYUTBQBOMP-IPZCTEOASA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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